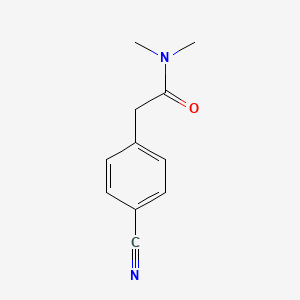

2-(4-cyanophenyl)-N,N-dimethylacetamide

Overview

Description

Synthesis Analysis

The synthesis of this compound typically involves the Morita-Baylis-Hillman reaction . In this process, the title ligand (Lx)—which is methyl 2-(4-cyanophenyl)-(hydroxy)methyl)acrylate—is formed. Spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR are employed to characterize Lx .

Molecular Structure Analysis

Chemical Reactions Analysis

The compound can form complexes with various metal ions (Cr3+, Co3+, Ni2+, Mn2+, Cu2+). These complexes exhibit distinct spectroscopic properties and crystal structures .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Structure and Solid-State Characterization

- Research on the cyanophenyl-substituted dithia- and diselenadiazolyl radicals, closely related to 2-(4-cyanophenyl)-N,N-dimethylacetamide, has been conducted to understand their preparation and solid-state structures. These compounds, including the 4-cyanophenyl derivatives, exhibit unique dimerization and form ribbon-like arrays, which are significant for understanding molecular interactions and solid-state chemistry (Haddon et al., 1992).

Polymer Synthesis and Characterization

- The compound has been used in the synthesis of aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polymers exhibit enhanced solubility in N,N-dimethylacetamide and can be solution-cast into films, indicating its role in the development of new materials with improved properties (More et al., 2010).

Application in Gas Separation Technologies

- N,N-dimethylacetamide, a component of 2-(4-cyanophenyl)-N,N-dimethylacetamide, has been employed in the fabrication of poly(ether imide)s thin films. These films are highly transparent, organo-soluble, and show potential for high-performance gas separation membrane applications, demonstrating the chemical’s relevance in environmental and industrial applications (Dinari et al., 2015).

Catalysis and Chemical Reactions

- The compound's derivative, N,N-dimethylacetamide, has been used in a porous metal-organic framework as a catalyst for C-C bond formation. This highlights its potential in catalysis, especially in the formation of cyanosilylation of aldehydes and Knoevenagel condensation reactions (Jiang et al., 2017).

Photocatalysis and CO2 Reduction

- In the field of photocatalysis, N,N-dimethylacetamide, an integral part of the compound, has been investigated for its use in CO2 reduction. It offers a stable environment for photocatalytic reactions and shows promise in environmental applications, particularly in reducing carbon emissions (Kuramochi et al., 2014).

properties

IUPAC Name |

2-(4-cyanophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXDSEDTUAKAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyanophenyl)-N,N-dimethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)

![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)